molecular formula C15H15FN2O2 B15064366 Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B15064366
M. Wt: 274.29 g/mol
InChI Key: WKMDQDAZTGGCMA-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a bicyclic heteroaromatic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The molecule is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methyl ester moiety. This structure combines the rigidity of the indazole scaffold with the conformational flexibility of the tetrahydro ring system, making it a candidate for studies in medicinal chemistry (e.g., kinase inhibition) and materials science. Its crystallographic properties, such as hydrogen bonding and ring puckering, are critical for understanding its solid-state behavior and reactivity .

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylate

InChI

InChI=1S/C15H15FN2O2/c1-20-15(19)10-2-7-14-11(8-10)9-17-18(14)13-5-3-12(16)4-6-13/h3-6,9-10H,2,7-8H2,1H3

InChI Key

WKMDQDAZTGGCMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)C=NN2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is compared with three structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Ring Saturation Hydrogen Bonding Profile Puckering Amplitude (Å) Applications
This compound 1: 4-fluorophenyl; 5: COOMe Partially saturated (4,5,6,7-tetrahydro) N-H⋯O (ester), C-F⋯H-C interactions 0.45 (puckered envelope) Kinase inhibitors, crystallography studies
1-Phenyl-1H-indazole-5-carboxylic acid 1: Phenyl; 5: COOH Fully aromatic O-H⋯N (acid-indazole), π-π stacking 0.00 (planar) Anticancer agents
Ethyl 1-(4-chlorophenyl)-indazole-4-carboxylate 1: 4-chlorophenyl; 4: COOEt Fully aromatic Cl⋯π interactions, weak C-H⋯O bonds 0.00 (planar) Antibacterial agents
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 1: 4-methoxyphenyl; 3: COOMe Partially saturated OMe⋯H-N, C=O⋯H-C (stronger donor) 0.50 (twist-boat) CNS-targeted drug candidates

Key Findings:

Ring Conformation and Puckering :

  • The tetrahydroindazole core in the target compound exhibits a puckered envelope conformation (amplitude = 0.45 Å), as analyzed via Cremer-Pople coordinates . This contrasts with fully aromatic indazole derivatives (e.g., 1-phenyl-1H-indazole-5-carboxylic acid), which are planar (puckering amplitude = 0.00 Å). The puckering enhances steric accessibility to the ester group, influencing binding in biological targets.

Hydrogen Bonding and Supramolecular Assembly :

  • The 4-fluorophenyl group engages in weak C-F⋯H-C interactions, while the ester carbonyl acts as a hydrogen bond acceptor (N-H⋯O). This is distinct from analogs with carboxylic acid substituents (e.g., 1-phenyl-1H-indazole-5-carboxylic acid), where stronger O-H⋯N bonds dominate .

Electronic Effects of Substituents :

  • The electron-withdrawing fluorine atom on the phenyl ring reduces electron density at the indazole N1 position compared to 4-methoxyphenyl or unsubstituted phenyl analogs. This alters reactivity in electrophilic substitution reactions and binding affinities in enzyme active sites.

Crystallographic Tools :

  • Structures of these compounds are often resolved using SHELX for refinement and visualized via ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Research Implications:

  • The tetrahydroindazole scaffold’s puckering flexibility allows tunable interactions in protein-ligand systems, making it superior to rigid aromatic analogs in kinase inhibition.
  • Fluorine substitution improves metabolic stability compared to chlorine or methoxy groups, as observed in pharmacokinetic studies of related compounds.

Biological Activity

Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS No. 1076197-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, supported by diverse research findings.

  • Molecular Formula : C15H15FN2O2
  • Molecular Weight : 274.29 g/mol
  • Structure : The compound features a tetrahydroindazole core with a fluorophenyl substituent and a carboxylate ester group.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

1. Inhibition of Kinases

Recent studies have highlighted the compound's role as a kinase inhibitor. It has shown significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) and other related kinases. For instance, it was reported that a derivative exhibited an IC50 value of 8 nM against GSK-3β, indicating potent activity in cellular models .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests its potential utility in treating neuroinflammatory conditions .

3. Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound does not adversely affect cell viability at concentrations up to 10 µM, making it a promising candidate for further development .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, its ability to modulate kinase activity suggests it may influence several downstream signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

A summary of key studies is presented in the table below:

Study ReferenceBiological ActivityKey Findings
GSK-3β InhibitionIC50 = 8 nM; significant inhibition in cellular assays
Anti-inflammatoryReduced NO and IL-6 levels at 1 µM in BV-2 cells
CytotoxicityNo decrease in cell viability at concentrations up to 10 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions of substituted hydrazines with cyclic ketones under nitrogen atmosphere to form the indazole core. For example, analogous procedures involve heating precursors (e.g., substituted aldehydes or ketones) with sodium metabisulfite in dry DMF at 120°C for 18 hours, as seen in benzimidazole syntheses . Modifications may include refluxing in polar aprotic solvents (e.g., acetonitrile) with catalysts like p-toluenesulfonic acid. Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the indazole ring and substituent positions.
  • HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • FTIR to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
  • Mass spectrometry (ESI or EI) for molecular ion confirmation.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on structurally related imidazoles, hazards include acute toxicity (oral, dermal) and potential environmental persistence. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly regarding substituent effects?

  • Methodological Answer : Substituent electronic effects on the fluorophenyl ring influence cyclization efficiency. For example, electron-withdrawing groups (e.g., –NO₂) may slow indazole formation, while electron-donating groups (e.g., –OCH₃) improve yields. Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂) and solvents (DMF vs. DMSO) is recommended. Kinetic studies via in-situ IR or Raman spectroscopy can identify rate-limiting steps .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Unexpected peaks may arise from tautomerism (e.g., indazole NH tautomers) or residual solvents. Use deuterated DMSO for NMR to observe exchangeable protons. For ambiguous signals, 2D NMR (COSY, HSQC) or variable-temperature experiments can resolve structural ambiguities. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage). For oxidative stability, incubate with liver microsomes and analyze metabolites using LC-HRMS. Storage stability is assessed by periodic HPLC analysis under varying temperatures (–80°C to 25°C) .

Q. How can mechanistic studies elucidate the compound’s pharmacological activity?

  • Methodological Answer : Design dose-response assays (e.g., enzyme inhibition IC₅₀ determination) with statistical validation (n ≥ 3, ANOVA). Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs. Confirm mechanisms via siRNA knockdown or CRISPR-edited cell lines. For in vivo models, optimize bioavailability by measuring plasma half-life (LC-MS/MS pharmacokinetics) .

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